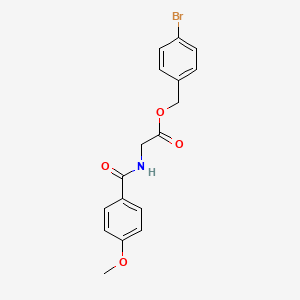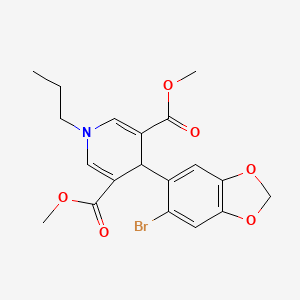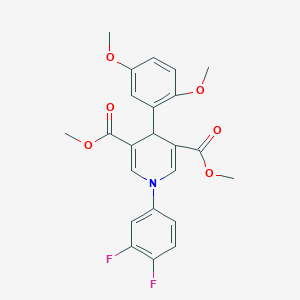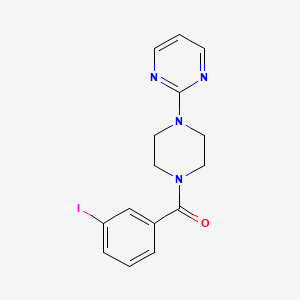![molecular formula C21H22F3NO4 B3546199 dimethyl 1-cyclopentyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546199.png)
dimethyl 1-cyclopentyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
“Dimethyl 1-cyclopentyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate” is an organic compound with the molecular formula C21H22F3NO4 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, which includes the compound , is a topic of active research. The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C21H22F3NO4. It has an average mass of 409.399 Da and a monoisotopic mass of 409.150085 Da .
Chemical Reactions Analysis
Trifluoromethylpyridine derivatives, including the compound , are used in the agrochemical and pharmaceutical industries. They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridine derivatives are influenced by the presence of the trifluoromethyl group. This group imparts unique properties to these compounds, making them useful in various applications in the agrochemical, pharmaceutical, and functional materials fields .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 1-cyclopentyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-28-19(26)16-11-25(15-5-3-4-6-15)12-17(20(27)29-2)18(16)13-7-9-14(10-8-13)21(22,23)24/h7-12,15,18H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBPSOCUORGEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-bromophenyl)-5-chloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546145.png)

![5-(4-chlorophenyl)-N-[2-chloro-5-(propionylamino)phenyl]-2-furamide](/img/structure/B3546148.png)
![2-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3546149.png)
![N-(2,4-dimethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B3546158.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3546173.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546177.png)
![2-bromo-3,4,5-trimethoxy-N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3546185.png)
![1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3546190.png)
![N-(2,5-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3546191.png)
